3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Overview
Description
3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is an organic compound that is commonly used as a reagent in various chemical reactions. It is a fluorinated heterocyclic compound that contains a pyridine ring, a 1,2,4-oxadiazol ring, and a fluorophenyl group. This compound has been studied extensively for its use in synthetic organic chemistry, and its applications in scientific research.
Scientific Research Applications
Antimicrobial Activities
- Some derivatives of 1,2,4-oxadiazole, like 3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one, have been synthesized and evaluated for antimicrobial activities. These compounds have shown promising results in inhibiting the growth of various microorganisms (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Anticancer Potential
- Research has explored the synthesis of novel amine derivatives of 1,3,4-oxadiazole compounds with potential anticancer activity. These compounds were tested against various human cancer cell lines, indicating their potential as anticancer agents (Vinayak, Sudha, & Lalita, 2017).
Organic Light-Emitting Diodes (OLEDs)
- Oxadiazole derivatives have been utilized in the development of phosphorescent organic light-emitting diodes (OLEDs). These materials exhibit high electron mobility and efficiency, making them suitable for electronic applications (Shih, Rajamalli, Wu, Hsieh, & Cheng, 2015).
Herbicidal Activity
- The herbicidal activity of certain 1,3,4-oxadiazole compounds has been investigated, demonstrating efficacy against various weeds. This suggests their potential use in agricultural applications (Tajik & Dadras, 2011).
Electronic and Photophysical Properties
- Studies have been conducted on the electronic transitions and photophysical properties of certain oxadiazole derivatives. These materials exhibit interesting characteristics like emission blue shift and high photostability, which can be leveraged in optoelectronic devices (Lin, Shaoyan, Cangming, & Qi, 2015).
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole compounds, which this compound is a derivative of, have been found to be useful for the treatment, prevention, or management of diseases ameliorated by modulation of premature translation termination or nonsense-mediated mrna decay .
Mode of Action
It is suggested that 1,2,4-oxadiazole compounds interact with their targets to modulate premature translation termination or nonsense-mediated mrna decay .
Biochemical Pathways
It is known that 1,2,4-oxadiazole compounds can influence the process of premature translation termination or nonsense-mediated mrna decay .
Pharmacokinetics
The crystalline forms of this compound have been studied, which could potentially impact its bioavailability .
Result of Action
It is known that 1,2,4-oxadiazole compounds can ameliorate diseases by modulating premature translation termination or nonsense-mediated mrna decay .
Action Environment
The crystalline forms of this compound have been studied, which could potentially impact its stability under different environmental conditions .
properties
IUPAC Name |
3-[4-(2-fluorophenyl)pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-4-2-1-3-9(10)8-5-6-15-11(7-8)12-16-13(18)19-17-12/h1-7H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXOROPKUFLFPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C3=NOC(=O)N3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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